2-Chloro-6-(imidazol-1-ylmethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-6-(imidazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-1-2-8(12-9)6-13-5-4-11-7-13/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEQFJNTYSFVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine)
CAS No.: 1937-37-7 Molecular Formula: C₆H₃Cl₄N Molecular Weight: 230.91 g/mol Key Structural Differences:
- The 6-position substituent is a trichloromethyl (-CCl₃) group instead of an imidazolylmethyl.
- The trichloromethyl group is highly electron-withdrawing, increasing lipophilicity and environmental persistence compared to the imidazole-derived substituent.
Applications:
- Nitrapyrin is a well-known nitrification inhibitor used in agriculture to slow the conversion of ammonium to nitrate in soil . The absence of an imidazole ring limits its utility in metal coordination but enhances stability in soil environments.
3-Chloro-6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine-2-carboxylic Acid
CAS No.: Not provided in evidence Molecular Formula: C₁₂H₁₁ClN₃O₂ (inferred from name) Molecular Weight: ~264.69 g/mol Key Structural Differences:
- Chlorine is at the 3-position (vs. 2-position in the target compound).
- A carboxylic acid group at the 2-position and an isopropyl-substituted imidazole at the 6-position.
Implications:
- Positional isomerism (3-Cl vs.
2-Chloro-4-(2-methyl-1H-imidazol-1-yl)-6-methylpyrimidine
CAS No.: 1249922-98-2 Molecular Formula: C₉H₉ClN₄ Molecular Weight: 208.65 g/mol Key Structural Differences:
- Pyrimidine core (two nitrogen atoms) instead of pyridine.
- Methyl groups at the 4- and 6-positions, with a 2-methylimidazole substituent.
Applications:
- Pyrimidine derivatives are common in pharmaceuticals due to their DNA/RNA mimicry.
Comparative Analysis Table
Key Research Findings
- Substituent Effects: The imidazolylmethyl group in the target compound likely enhances hydrogen-bonding capacity compared to nitrapyrin’s trichloromethyl group, favoring biological interactions over environmental stability.
- Positional Isomerism: Chlorine placement (2- vs. 3-) alters charge distribution, impacting solubility and reactivity in synthetic pathways .
Preparation Methods
Pathway A: Directed Metalation and Functionalization
-
Directed ortho-metalation : 2-Chloropyridine undergoes deprotonation at the 6-position using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).
-
Electrophilic quenching : The metalated intermediate reacts with formaldehyde to yield 2-chloro-6-(hydroxymethyl)pyridine.
-
Chlorination : Treatment with thionyl chloride (SOCl2) converts the hydroxymethyl group to chloromethyl, producing 2-chloro-6-(chloromethyl)pyridine.
Reaction Conditions :
-
Step 1: LDA (1.1 equiv), THF, -78°C, 2 h.
-
Step 2: Formaldehyde (1.5 equiv), -78°C to room temperature, 12 h.
-
Step 3: SOCl2 (3 equiv), reflux, 4 h.
Pathway B: Radical Halogenation of 2-Chloro-6-methylpyridine
-
Bromination : 2-Chloro-6-methylpyridine reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield 2-chloro-6-(bromomethyl)pyridine.
-
Chloride exchange : Bromine is replaced with chlorine using KCl in dimethylformamide (DMF) at 80°C.
Reaction Conditions :
-
Step 1: NBS (1.2 equiv), AIBN (0.1 equiv), CCl4, 70°C, 6 h.
-
Step 2: KCl (2 equiv), DMF, 80°C, 8 h.
Imidazole Substitution
The halomethyl precursor reacts with imidazole in a polar aprotic solvent (e.g., DMF or acetone) with a base (e.g., K2CO3 or NaH) to form the target compound.
General Procedure :
-
Combine 2-chloro-6-(chloromethyl)pyridine (1 equiv), imidazole (1.2 equiv), and K2CO3 (2 equiv) in DMF.
-
Heat at 80°C for 12–24 h.
Optimization Insights :
-
Solvent : DMF enhances nucleophilicity but may require higher temperatures. Acetone offers milder conditions but slower kinetics.
-
Base : K2CO3 minimizes side reactions compared to stronger bases like NaH.
Mannich Reaction-Based Approaches
The Mannich reaction offers an alternative route by introducing the imidazolylmethyl group directly onto 2-chloropyridine.
Three-Component Reaction
2-Chloropyridine reacts with formaldehyde and imidazole in acidic conditions to form the target compound.
Procedure :
-
Mix 2-chloropyridine (1 equiv), paraformaldehyde (1.5 equiv), and imidazole (1.2 equiv) in acetic acid.
-
Reflux at 120°C for 24 h.
Challenges :
Modified Mannich Reaction with Preactivated Substrates
To improve regioselectivity, 2-chloropyridine is preactivated via N-oxide formation, directing substitution to the 6-position.
Procedure :
-
Oxidize 2-chloropyridine to its N-oxide using m-chloroperbenzoic acid (mCPBA).
-
Perform Mannich reaction with formaldehyde and imidazole.
Yield : ~45% (over three steps).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves yield and scalability for nucleophilic substitution routes:
Setup :
-
Reactor 1 : Mix 2-chloro-6-(chloromethyl)pyridine and imidazole in DMF at 80°C.
-
Residence time : 30 min.
-
Quench : Cool and precipitate product via antisolvent addition.
Advantages :
Cost Analysis of Pathways
| Pathway | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic (Path A) | 220 | 65 | 98 |
| Nucleophilic (Path B) | 180 | 58 | 95 |
| Mannich (standard) | 150 | 30 | 85 |
| Mannich (modified) | 260 | 45 | 90 |
Mechanistic Insights and Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-6-(imidazol-1-ylmethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-chloro-6-(chloromethyl)pyridine with imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Catalysts like Pd(PPh₃)₄ may enhance efficiency in coupling reactions . Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants. Characterization via HPLC and NMR is critical to confirm purity and structure.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., imidazole ring integration vs. pyridine protons) .
- FTIR : Detects functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, C=N in imidazole at ~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?
- Methodological Answer : Purity ≥95% (HPLC/UV-Vis) is standard for in vitro studies. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and compare retention times to standards. For in vivo work, LC-MS or GC-MS is recommended to exclude trace solvents or side products .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, metabolic activation systems). For example, mutagenicity studies may show conflicting results depending on the use of S9 liver fractions . Validate findings via orthogonal assays (e.g., Ames test vs. micronucleus assay) and standardize protocols (e.g., OECD guidelines).
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Systematic Substitution : Modify the imidazole (e.g., 4,5-dichloro substitution) or pyridine (e.g., trifluoromethyl groups) and compare bioactivity .
- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities (e.g., to kinase targets) .
- Data Table Example :
| Substituent Position | Biological Activity (IC₅₀, µM) | Lipophilicity (LogP) |
|---|---|---|
| 6-(imidazol-1-ylmethyl) | 25 (Anticancer) | 2.1 |
| 6-(trifluoromethyl) | >50 | 3.4 |
Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide moieties to enhance solubility and slow hepatic clearance .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP450 inhibitors (e.g., ketoconazole) can identify metabolic pathways .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Poor in vivo activity may stem from rapid clearance or plasma protein binding .
- 3D Tumor Models : Use spheroids or organoids to bridge the gap between monolayer cell assays and animal studies .
Safety and Regulatory Considerations
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .
Q. How can genotoxicity risks be assessed during preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
